3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS No.: 2034395-62-3
Cat. No.: VC6765862
Molecular Formula: C17H18Cl2N2O3S
Molecular Weight: 401.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034395-62-3 |
|---|---|
| Molecular Formula | C17H18Cl2N2O3S |
| Molecular Weight | 401.3 |
| IUPAC Name | 3-chloro-4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
| Standard InChI | InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3 |
| Standard InChI Key | VFVITVRCGNLNKO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is an outline of the general synthetic route:
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Sulfonylation Reaction:
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The starting material, 3-chloro-2-methylbenzenesulfonic acid, undergoes sulfonylation with thionyl chloride to form the sulfonyl chloride intermediate.
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Piperidine Modification:
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The sulfonyl chloride reacts with piperidin-4-ol under controlled conditions to yield the sulfonamide derivative.
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Ether Formation:
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The piperidin-4-ol derivative is coupled with 3-chloro-4-hydroxypyridine via a nucleophilic substitution reaction using appropriate catalysts.
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Purification and Characterization:
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The final product is purified through recrystallization or chromatographic techniques.
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Analytical methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the compound's structure.
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Potential Biological Activities
Compounds containing similar structural motifs have demonstrated diverse pharmacological properties, including:
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Antibacterial Activity:
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Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis.
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Anti-inflammatory Effects:
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Piperidine derivatives often exhibit anti-inflammatory properties by modulating inflammatory mediators.
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Anticancer Potential:
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Molecular docking studies on related compounds suggest potential binding to cancer-related proteins, indicating cytotoxic effects against tumor cells.
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Applications in Research
This compound's unique structure makes it a valuable tool in medicinal chemistry for:
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Drug design targeting bacterial infections or inflammatory diseases.
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Structure–activity relationship (SAR) studies to optimize biological efficacy.
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Development of enzyme inhibitors for therapeutic use.
Research Gaps and Future Directions
While the compound shows promise in theoretical applications, further research is needed to:
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Conduct in vitro and in vivo biological evaluations.
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Investigate pharmacokinetics and toxicity profiles.
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Explore its efficacy in combination therapies for complex diseases.
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